molecular formula C13H18N8O3S B10938829 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10938829
M. Wt: 366.40 g/mol
InChI Key: PNHJFPGGXBRQAS-UHFFFAOYSA-N
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Description

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine
  • 3-Piperidinamine, 3-(1-methyl-1H-pyrazol-4-yl)-
  • (5-methyl-4-nitro-1H-pyrazol-3-yl) (phenyl)methanone

Uniqueness

N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N8O3S

Molecular Weight

366.40 g/mol

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-3-[3-(3-nitropyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C13H18N8O3S/c1-3-20-9(2)10(8-14-20)15-13(25)17-16-12(22)5-7-19-6-4-11(18-19)21(23)24/h4,6,8H,3,5,7H2,1-2H3,(H,16,22)(H2,15,17,25)

InChI Key

PNHJFPGGXBRQAS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=S)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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